Atorvastatin (Lipitor®), is a lipid-lowering drug included in the statin class of medications. By inhibiting the endogenous production of cholesterol in the liver, statins lower abnormal cholesterol and lipid levels, and ultimately reduce the risk of cardiovascular disease. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very-low-density lipoprotein (VLDL). Prescribing statins is considered standard practice for patients following any cardiovascular event, and for people who are at moderate to high risk of developing cardiovascular disease. The evidence supporting statin use, coupled with minimal side effects and long term benefits, has resulted in wide use of this medication in North America. Atorvastatin and other statins including [lovastatin], [pravastatin], [rosuvastatin], [fluvastatin], and [simvastatin] are considered first-line treatment options for dyslipidemia. The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases (CVD) (such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke) in many countries. An elevated cholesterol level (elevated low-density lipoprotein (LDL) levels in particular) is a significant risk factor for the development of CVD. Several landmark studies demonstrate that the use of statins is associated with both a reduction in LDL levels and CVD risk. Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal CVD, as well as the need for surgical revascularization or angioplasty following a heart attack. Some evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within five years) statin use leads to a 20%-22% relative reduction in the number of major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth and approved by the FDA in 1996. It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain identical to its parent compound. Unlike other members of the statin group, atorvastatin is an active compound and therefore does not require activation.
Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
ATORVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 14 approved and 106 investigational indications.
Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels.
A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL; APOLIPOPROTEIN B; and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.
See also: Fluvastatin (related); Atorvastatin Calcium (has salt form); Atorvastatin Sodium (active moiety of).
Calcium atorvastatin
CAS No.: 134523-03-8
Cat. No.: VC20743315
Molecular Formula: C33H35CaFN2O5
Molecular Weight: 598.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134523-03-8 |
|---|---|
| Molecular Formula | C33H35CaFN2O5 |
| Molecular Weight | 598.7 g/mol |
| IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| Standard InChI | InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1 |
| Standard InChI Key | BWFCZHDTTAYGNN-CNZCJKERSA-N |
| Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
| Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
| Appearance | Powder |
| Melting Point | 159.1 - 190.6 °C |
Introduction
Mechanism of Action
Atorvastatin calcium operates through competitive inhibition of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate—a critical rate-limiting step in cholesterol biosynthesis . This inhibition leads to decreased hepatic cholesterol concentrations, which triggers a compensatory upregulation of hepatic low-density lipoprotein receptors. The increased expression of these receptors enhances hepatic uptake of LDL, effectively reducing circulating LDL levels .
Beyond its primary effect on LDL-C, atorvastatin calcium also reduces Very-Low-Density Lipoprotein-Cholesterol, serum triglycerides, and Intermediate Density Lipoproteins, while increasing High-Density Lipoprotein Cholesterol . The compound's lipid-modifying effects occur through the following molecular targets:
Table 1: Molecular Targets of Atorvastatin Calcium
| Target | Action | Organism |
|---|---|---|
| 3-hydroxy-3-methylglutaryl-coenzyme A reductase | Inhibitor | Humans |
| Dipeptidyl peptidase 4 | Inhibitor | Humans |
| Aryl hydrocarbon receptor | Agonist | Humans |
| Histone deacetylase 2 | Inhibitor | Humans |
| Nuclear receptor subfamily 1 group I member 3 | Ligand | Humans |
Research has demonstrated that atorvastatin calcium also exerts vasculoprotective effects independent of its lipid-lowering properties—commonly referred to as pleiotropic effects . These include improvements in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response . Additionally, atorvastatin calcium binds allosterically to β2 integrin function-associated antigen-1, which plays an essential role in leukocyte trafficking and T cell activation .
Pharmacokinetic Profile
Absorption and Bioavailability
Atorvastatin calcium demonstrates a dose-dependent and non-linear pharmacokinetic profile following oral administration . After ingestion of a 40 mg dose, plasma concentrations peak at approximately 28 ng/ml within 1-2 hours, with an area under the curve (AUC) of about 200 ng∙h/ml . The compound undergoes extensive first-pass metabolism in both the intestinal wall and liver, resulting in a relatively low absolute oral bioavailability of 14% .
Interestingly, plasma atorvastatin concentrations demonstrate diurnal variation, with evening administration resulting in approximately 30% lower concentrations (for both Cmax and AUC) compared to morning administration . Despite these pharmacokinetic differences, the LDL-C reduction remains equivalent regardless of administration timing .
Food intake affects the absorption profile of atorvastatin calcium, leading to prolonged time to maximum concentration (Tmax) and reductions in both maximum concentration (Cmax) and area under the curve (AUC) .
Metabolism and Elimination
Atorvastatin calcium undergoes extensive metabolism primarily mediated by Cytochrome P450 3A4 in both the intestine and liver . The primary metabolic products include ortho- and parahydroxylated derivatives and various beta-oxidation products . These metabolites can undergo further lactonization via acyl glucuronide intermediates through the enzymatic action of UGT1A1 and UGT1A3, with the resulting lactones capable of hydrolysis back to their corresponding acid forms, existing in equilibrium .
The metabolites of atorvastatin calcium contribute significantly to its pharmacological activity, with in vitro studies demonstrating that the ortho- and parahydroxylated metabolites exhibit equivalent inhibition of HMG-CoA reductase compared to the parent compound . Approximately 70% of circulating inhibitory activity for HMG-CoA reductase is attributable to these active metabolites .
Elimination of atorvastatin calcium and its metabolites occurs predominantly through biliary excretion without significant enterohepatic recirculation . Renal elimination represents a minimal elimination pathway, accounting for less than 1% of the eliminated dose .
Clinical Applications
Atorvastatin calcium has received regulatory approval for multiple indications related to cardiovascular risk reduction and lipid management . These can be categorized into three primary areas:
Cardiovascular Risk Reduction
Atorvastatin calcium is indicated to reduce the risk of:
-
Myocardial infarction, stroke, revascularization procedures, and angina in adults with multiple risk factors for coronary heart disease but without clinically evident disease
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Myocardial infarction and stroke in adults with type 2 diabetes mellitus who have multiple risk factors for coronary heart disease but without clinically evident disease
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Non-fatal myocardial infarction, fatal and non-fatal stroke, revascularization procedures, hospitalization for congestive heart failure, and angina in adults with clinically evident coronary heart disease
Primary Hyperlipidemia Management
Atorvastatin calcium serves as an adjunct to diet for:
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Reducing low-density lipoprotein cholesterol in adults with primary hyperlipidemia
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Reducing low-density lipoprotein cholesterol in adults and pediatric patients aged 10 years and older with heterozygous familial hypercholesterolemia
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Reducing low-density lipoprotein cholesterol in adults and pediatric patients aged 10 years and older with homozygous familial hypercholesterolemia, either as an adjunct to other LDL-C-lowering therapies or alone if such treatments are unavailable
Other Lipid Disorders
Atorvastatin calcium is indicated as an adjunct to diet for the treatment of:
| Trial | Population | Comparison | Key Findings |
|---|---|---|---|
| TNT | 10,001 patients with evident CHD | 10 mg vs. 80 mg | Higher dose: more efficacious but increased adverse events |
| SPARCL | 4,731 patients with prior stroke/TIA | 80 mg vs. placebo | Reduced ischemic stroke but increased hemorrhagic stroke |
Adverse Effects Profile
Based on comprehensive placebo-controlled clinical trials involving 16,066 patients (8,755 on atorvastatin calcium versus 7,311 on placebo), the most common adverse reactions leading to treatment discontinuation included myalgia (0.7%), diarrhea (0.5%), nausea (0.4%), alanine aminotransferase increase (0.4%), and hepatic enzyme increase (0.4%) .
Table 3: Adverse Reactions Leading to Treatment Discontinuation
| Adverse Reaction | Incidence in Atorvastatin-Treated Patients |
|---|---|
| Myalgia | 0.7% |
| Diarrhea | 0.5% |
| Nausea | 0.4% |
| Alanine aminotransferase increase | 0.4% |
| Hepatic enzyme increase | 0.4% |
Hepatic effects represent a significant concern with atorvastatin calcium therapy. Persistent elevations in serum transaminases (>3× upper limit of normal on at least two occasions) occurred in 0.7% of patients receiving atorvastatin calcium in clinical trials . The incidence demonstrated clear dose-dependence:
Table 4: Incidence of Persistent Transaminase Elevations by Dose
| Atorvastatin Calcium Dose | Incidence |
|---|---|
| 10 mg | 0.2% |
| 20 mg | 0.2% |
| 40 mg | 0.6% |
| 80 mg | 2.3% |
The TNT study revealed increased rates of serious adverse reactions (1.8% vs. 1.4%) and treatment discontinuations due to adverse reactions (9.9% vs. 8.1%) with atorvastatin calcium 80 mg compared to 10 mg . Persistent transaminase elevations occurred in 1.3% of high-dose patients versus 0.2% of low-dose patients, while creatine kinase elevations (≥10× upper limit of normal) were observed in 0.3% versus 0.1%, respectively .
The SPARCL trial identified additional safety considerations, including higher rates of persistent hepatic transaminase elevations with atorvastatin calcium (0.9% vs. 0.1% with placebo) and increased reporting of diabetes as an adverse reaction (6.1% vs. 3.8%) .
Case Reports of Notable Adverse Effects
A documented case study suggests atorvastatin calcium may exacerbate hypercalcemia in patients with underlying hyperparathyroidism . The report described rises and falls in calcium levels that corresponded with atorvastatin calcium administration and cessation, respectively, with this pattern being consistently reproduced upon rechallenge . While the exact mechanism remains unclear, research suggests it may involve altered vitamin D metabolism, as calcium and vitamin D levels appeared to move in parallel in response to atorvastatin therapy .
Special Population Considerations
Pediatric Use
Atorvastatin calcium has received approval for use in pediatric patients aged 10 years and older with heterozygous familial hypercholesterolemia and homozygous familial hypercholesterolemia . This approval provides an important therapeutic option for managing dyslipidemia in younger populations with genetic predispositions to elevated cholesterol.
Patients at Risk for Hemorrhagic Stroke
The SPARCL trial identified potential concerns regarding hemorrhagic stroke risk with high-dose atorvastatin calcium therapy . Particularly, patients who entered the trial with a previous hemorrhagic stroke appeared to be at substantially increased risk for recurrent hemorrhagic stroke when treated with atorvastatin calcium (16% with atorvastatin calcium vs. 4% with placebo) . Clinicians should carefully consider this risk in patients with a history of hemorrhagic cerebrovascular events.
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